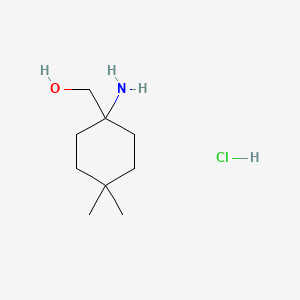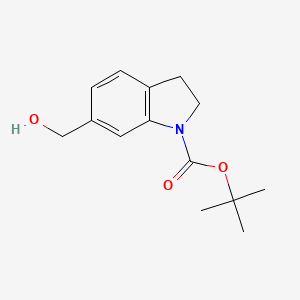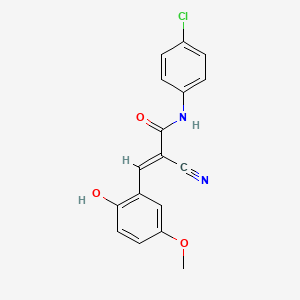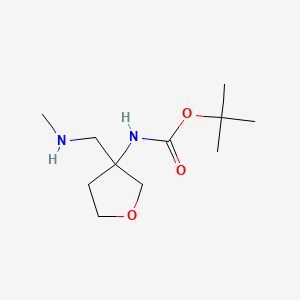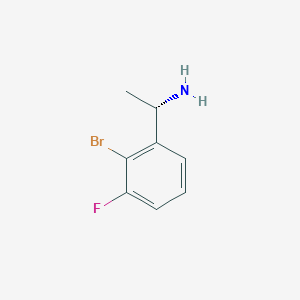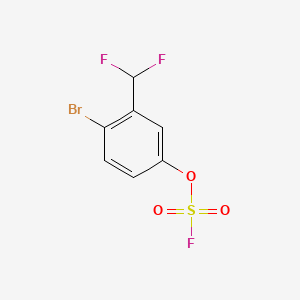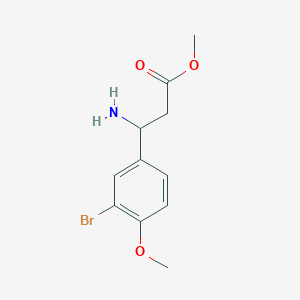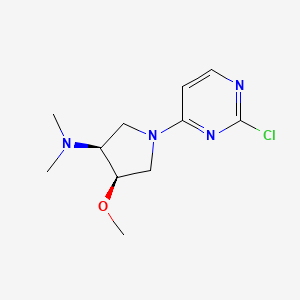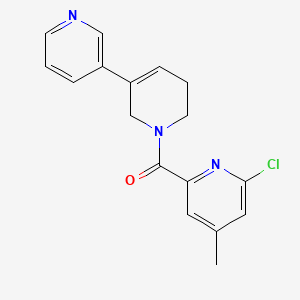
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro and methyl group, and a bipyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-chloro-4-methylpyridine and 1,2,5,6-tetrahydro-3,3’-bipyridine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures (0-25°C).
Industrial Production Methods
In an industrial setting, the synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling systems are also used to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine: Unique due to its specific substitution pattern and bipyridine moiety.
6-Chloro-4-methylpyridine: Lacks the bipyridine moiety, making it less complex.
1,2,5,6-Tetrahydro-3,3’-bipyridine: Lacks the chloro and methyl substitutions on the pyridine ring.
Uniqueness
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its combination of a substituted pyridine ring and a bipyridine moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H16ClN3O |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
(6-chloro-4-methylpyridin-2-yl)-(5-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN3O/c1-12-8-15(20-16(18)9-12)17(22)21-7-3-5-14(11-21)13-4-2-6-19-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |
Clé InChI |
SGXIDSCJNSNVGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)C(=O)N2CCC=C(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



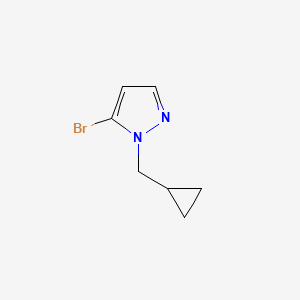
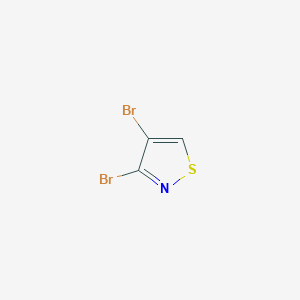
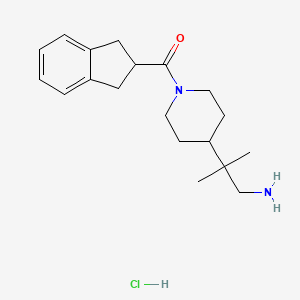
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
